6-(Trifluormethyl)-2,3,4,9-tetrahydro-1H-carbazol
Übersicht
Beschreibung
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazoles are heterocyclic aromatic organic compounds that have been widely studied due to their diverse biological activities and potential applications in various fields such as medicine, materials science, and organic electronics. The trifluoromethyl group (-CF₃) attached to the carbazole ring significantly influences the compound’s chemical properties, making it an interesting subject for research and industrial applications.
Wissenschaftliche Forschungsanwendungen
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Carbazole derivatives, including 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole, have shown potential as bioactive compounds with antimicrobial, antiviral, and anticancer activities. They are investigated for their interactions with biological targets and their potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate biological pathways and target specific proteins or enzymes.
Industry: In the materials science field, carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a strong acid catalyst can lead to the formation of the desired carbazole derivative. The reaction typically requires heating and may involve additional steps such as purification and isolation of the product.
Industrial Production Methods
In an industrial setting, the production of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts is crucial to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced carbazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 2,3,4,9-tetrahydro-1H-carbazole. Substitution reactions can lead to a variety of functionalized carbazole derivatives.
Wirkmechanismus
The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. For example, the compound may inhibit the activity of specific enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole: Contains a chlorine atom instead of a trifluoromethyl group.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.
Biologische Aktivität
6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in immunology and oncology.
Structure and Properties
The molecular structure of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can be represented as follows:
- Molecular Formula : C13H12F3N
- Molecular Weight : 253.24 g/mol
- Melting Point : 224-226 °C
- Solubility : Slightly soluble in DMSO and methanol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. One significant mechanism involves its role as a CRTH2 receptor antagonist. The CRTH2 receptor is involved in the regulation of Th2 cell responses and is implicated in several allergic and inflammatory conditions. By antagonizing this receptor, 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole may help mitigate symptoms associated with asthma and other Th2-mediated disorders .
Antimicrobial Activity
Research indicates that derivatives of tetrahydrocarbazole compounds exhibit notable antimicrobial properties. A study showed that certain carbazole derivatives demonstrated significant activity against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and biological efficacy .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This effect is particularly relevant for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Asthma Treatment : In a clinical trial involving patients with chronic asthma, administration of a CRTH2 antagonist similar to 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole resulted in reduced airway hyperresponsiveness and improved lung function.
- Cancer Research : Preliminary studies suggest that compounds within this class may inhibit tumor growth by inducing apoptosis in cancer cells through mitochondrial pathways. Further research is required to elucidate these mechanisms fully.
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYVRIEKBPDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315979 | |
Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-84-7 | |
Record name | 2805-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.